2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide
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Overview
Description
2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide is a complex organic compound with a unique structure that includes a fluorine atom, a methyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorine atom, and the attachment of the pyrimidine and benzenesulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide: Shares structural similarities with other fluorinated benzenesulfonamides and pyrimidine derivatives.
Fluorinated Benzenesulfonamides: Compounds with similar fluorine and sulfonamide groups.
Pyrimidine Derivatives: Compounds with similar pyrimidine rings and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H30FN5O2S |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C25H30FN5O2S/c1-18-16-24(34(32,33)29-25-27-12-7-13-28-25)22(26)17-23(18)30(3)21-10-14-31(15-11-21)19(2)20-8-5-4-6-9-20/h4-9,12-13,16-17,19,21H,10-11,14-15H2,1-3H3,(H,27,28,29)/t19-/m1/s1 |
InChI Key |
ULMBIFFUJVWPIM-LJQANCHMSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1N(C)C2CCN(CC2)[C@H](C)C3=CC=CC=C3)F)S(=O)(=O)NC4=NC=CC=N4 |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)C2CCN(CC2)C(C)C3=CC=CC=C3)F)S(=O)(=O)NC4=NC=CC=N4 |
Origin of Product |
United States |
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